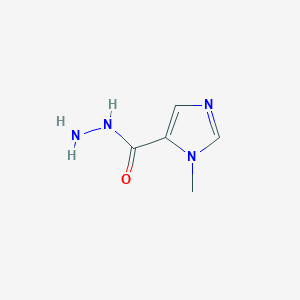
Ethyl-N-Methoxycarbamat
Übersicht
Beschreibung
Ethyl N-methoxycarbamate is an organic compound with the molecular formula C4H9NO3 and a molecular weight of 119.12 g/mol . It is a member of the carbamate family, which are esters of carbamic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Ethyl N-methoxycarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Studied for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the manufacture of polymers, coatings, and other industrial products.
Wirkmechanismus
Target of Action
Ethyl N-methoxycarbamate primarily targets the Shiga-like toxin 1 subunit B in bacteriophage H30 . The B subunit is responsible for the binding of the holotoxin to specific receptors on the target cell surface .
Mode of Action
It is known that carbamates, the class of compounds to which ethyl n-methoxycarbamate belongs, are esters of n-methyl carbamic acid and act as acetylcholinesterase-inhibiting agents . They inhibit the acetylcholine esterase enzyme, which catalyzes the hydrolysis of acetylcholine, a neuromediator agent . This results in an increase in acetylcholine at a nerve synapse .
Biochemical Pathways
Carbamates, in general, can have wide-ranging effects on both biotic (micro and macro fauna and flora) and abiotic systems .
Pharmacokinetics
It is known that the absorption, distribution, metabolism, and elimination (adme) properties of a compound greatly impact its bioavailability .
Result of Action
Carbamates can induce deleterious effects on renal, hepatic, neurological, reproductive, immune, and metabolic functions in both humans and animals .
Action Environment
The action, efficacy, and stability of Ethyl N-methoxycarbamate can be influenced by various environmental factors. For instance, humans and other non-target species can be exposed to residues of these cholinesterase-inhibiting chemicals via nutritional sources, water, and/or through environmental/occupational settings due to inappropriate handling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl N-methoxycarbamate can be synthesized through the reaction of O-methylhydroxylamine with ethyl cyanoformate . The reaction typically involves the following steps:
Reactants: O-methylhydroxylamine and ethyl cyanoformate.
Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Purification: The product is purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of ethyl N-methoxycarbamate often involves large-scale synthesis using similar reactants and conditions. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl N-methoxycarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert ethyl N-methoxycarbamate into simpler carbamate derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under controlled conditions.
Major Products:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Simpler carbamate derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Ethyl N-methoxycarbamate can be compared with other carbamate esters such as ethyl N-methylcarbamate and ethyl carbamate:
Ethyl N-methylcarbamate: Similar in structure but with a methyl group instead of a methoxy group. It has different reactivity and applications.
Ethyl carbamate: Lacks the methoxy group, leading to distinct chemical properties and uses.
Uniqueness: Ethyl N-methoxycarbamate’s unique methoxy group imparts specific reactivity and properties, making it valuable in certain chemical and industrial processes .
Eigenschaften
IUPAC Name |
ethyl N-methoxycarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-3-8-4(6)5-7-2/h3H2,1-2H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBURKGRQNJPCSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192005 | |
| Record name | Carbamic acid, methoxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3871-28-1 | |
| Record name | Carbamic acid, methoxy-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003871281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, methoxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















